molecular formula C9H16N2O B12123011 1-(oxolan-2-yl)-N-(pyrrolidin-2-ylidene)methanamine

1-(oxolan-2-yl)-N-(pyrrolidin-2-ylidene)methanamine

Cat. No.: B12123011
M. Wt: 168.24 g/mol
InChI Key: JLHIIZFVTACDEJ-UHFFFAOYSA-N
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Description

1-(Oxolan-2-yl)-N-(pyrrolidin-2-ylidene)methanamine is an organic compound characterized by the presence of an oxolane (tetrahydrofuran) ring and a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(oxolan-2-yl)-N-(pyrrolidin-2-ylidene)methanamine typically involves the following steps:

    Formation of the Oxolane Ring: The oxolane ring can be synthesized through the cyclization of 1,4-dihalobutanes with a suitable base.

    Formation of the Pyrrolidine Ring: The pyrrolidine ring is often synthesized via the cyclization of 1,4-diaminobutanes.

    Coupling of Rings: The final step involves coupling the oxolane and pyrrolidine rings through a condensation reaction, often using a suitable aldehyde or ketone under acidic or basic conditions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve:

    Batch Processing: Utilizing large reactors to carry out the cyclization and coupling reactions.

    Continuous Flow Processing: Employing continuous flow reactors to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions: 1-(Oxolan-2-yl)-N-(pyrrolidin-2-ylidene)methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the oxolane or pyrrolidine rings are replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products:

    Oxidation Products: Oxo derivatives of the original compound.

    Reduction Products: Reduced amine derivatives.

    Substitution Products: Substituted oxolane or pyrrolidine derivatives.

Scientific Research Applications

1-(Oxolan-2-yl)-N-(pyrrolidin-2-ylidene)methanamine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory activities.

    Industry: Utilized in the development of novel materials and catalysts.

Mechanism of Action

The mechanism of action of 1-(oxolan-2-yl)-N-(pyrrolidin-2-ylidene)methanamine involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.

    Pathways Involved: It can influence biochemical pathways related to inflammation, microbial growth, or cellular signaling.

Comparison with Similar Compounds

    1-(Oxolan-2-yl)-N-(pyrrolidin-2-yl)methanamine: Lacks the double bond in the pyrrolidine ring.

    1-(Oxolan-2-yl)-N-(pyrrolidin-2-ylidene)ethanamine: Contains an ethyl group instead of a methylene group.

Uniqueness: 1-(Oxolan-2-yl)-N-(pyrrolidin-2-ylidene)methanamine is unique due to its specific structural configuration, which imparts distinct chemical reactivity and biological activity compared to its analogs.

This compound’s unique structure and versatile reactivity make it a valuable subject of study in various scientific disciplines.

Properties

Molecular Formula

C9H16N2O

Molecular Weight

168.24 g/mol

IUPAC Name

N-(oxolan-2-ylmethyl)-3,4-dihydro-2H-pyrrol-5-amine

InChI

InChI=1S/C9H16N2O/c1-4-9(10-5-1)11-7-8-3-2-6-12-8/h8H,1-7H2,(H,10,11)

InChI Key

JLHIIZFVTACDEJ-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1)CNC2=NCCC2

Origin of Product

United States

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